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Compound of Interest

Compound Name: SAAVE

Cat. No.: B1168920

Disclaimer: Extensive literature searches did not identify a specific combination therapy or
product referred to as "SAAVE" (Sodium Aescinate and Amentoflavone). Therefore, this
document provides detailed application notes and protocols for the individual use of Sodium
Aescinate and Amentoflavone in animal models based on available scientific research.

Part 1: Sodium Aescinate
Application Notes

Sodium Aescinate, a triterpenoid saponin extracted from horse chestnut seeds, is well-
documented for its anti-inflammatory, anti-edematous, and neuroprotective properties.[1][2][3]
[4] In animal models, it has been investigated for its therapeutic potential in conditions such as
traumatic brain injury, neuroinflammation, neuropathic pain, and pancreatitis.[1][2][5] Its primary
mechanism of action involves the inhibition of inflammatory pathways, notably the NF-kB and
JNK/p38 signaling cascades.[1][5]
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Administration Therapeutic

Animal Model Species Dosage
Route Effect
) Alleviated
Chronic . .
- Mouse 2 mg/kg/day Intraperitoneal pancreatic
Pancreatitis . .
fibrosis
Reduced
mechanical
Neuropathic Pain  Mouse 40 pg/L Intrathecal allodynia and
heat
hyperalgesia
Dose-dependent
. 18,36,7.2 o
Ear Swelling Mouse Intravenous inhibition of
mg/kg ]
swelling
Evaluation of
o ) liposomal
Vascular Irritation  Rabbit 1.3 mg/kg Intravenous )
formulation
safety[6]
Acute Toxicity 9.04 mg/kg Determination of
Mouse . Intravenous
(LD50) (liposomal) lethal dose[6]

Experimental Protocols

1. Chronic Pancreatitis Model in Mice

» Objective: To evaluate the anti-fibrotic effects of Sodium Aescinate in a caerulein-induced
chronic pancreatitis model.

e Animal Model: Male C57BL/6 mice (6-7 weeks old, 20-22 g).
e Materials:
o Sodium Aescinate (SA)

o Caerulein
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o Sterile Saline

Procedure:

[e]

Induce chronic pancreatitis by intraperitoneal injection of caerulein (50 pg/kg) three times
a week for eight weeks.

o Prepare Sodium Aescinate solution by dissolving it in sterile saline.

o From week 5 to week 8, administer Sodium Aescinate (2 mg/kg) via intraperitoneal
injection once daily.[7]

o The control group receives an equivalent volume of saline.

o At the end of the 8-week period, euthanize the mice and collect pancreatic tissue for
histological and molecular analysis.

. Neuropathic Pain Model in Mice

Objective: To assess the analgesic effects of Sodium Aescinate in a chronic constriction
injury (CCI) model of neuropathic pain.[5]

Animal Model: Male mice.

Materials:

o Sodium Aescinate (SA)

o Vehicle (e.g., sterile saline)

Procedure:

o Induce chronic constriction injury of the sciatic nerve.

o Administer Sodium Aescinate (40 pg/L) via intrathecal injection.[5]

o Assess behavioral responses to mechanical and thermal stimuli (e.g., von Frey filaments
and Hargreaves test) at baseline and various time points post-injection.
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o Collect spinal cord tissues for analysis of inflammatory markers and signaling pathway
activation.[5]

Signaling Pathway Diagrams
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Caption: Inhibition of the NF-kB signaling pathway by Sodium Aescinate.
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Caption: Inhibition of the JINK/p38 MAPK signaling pathway by Sodium Aescinate.

Part 2: Amentoflavone
Application Notes

Amentoflavone is a naturally occurring biflavonoid found in various plants. It exhibits a wide
range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.
A significant challenge in the in vivo application of Amentoflavone is its low oral bioavailability.
[7] Therefore, the choice of administration route is critical for achieving therapeutic
concentrations in animal models.
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Administration

Animal Model Species Dosage Bioavailability
Route

Pharmacokinetic

Rat 300 mg/kg Oral Gavage 0.04% + 0.01%
Study
Pharmacokinetic
Rat 10 mg/kg Intravenous -
Study
Pharmacokinetic )
Rat 10 mg/kg Intraperitoneal 77.4% + 28.0%

Study

Experimental Protocols

1. Pharmacokinetic Study in Rats

e Objective: To determine the pharmacokinetic profile of Amentoflavone following different
administration routes.

e Animal Model: Rats.
e Materials:
o Amentoflavone
o Appropriate vehicle for each administration route (e.g., DMSO, saline)

e Procedure:

[¢]

Divide rats into three groups for different administration routes.

[¢]

Oral Gavage: Administer Amentoflavone at a dose of 300 mg/kg.

[e]

Intravenous Injection: Administer Amentoflavone at a dose of 10 mg/kg.

o

Intraperitoneal Injection: Administer Amentoflavone at a dose of 10 mg/kg.
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o Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24
hours) post-administration.

o Process blood samples to separate plasma and analyze Amentoflavone concentrations
using a validated analytical method (e.g., LC-MS/MS).

o Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Experimental Workflow Diagram
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Caption: Workflow for Amentoflavone pharmacokinetic studies in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1168920?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7428345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7428345/
https://pubmed.ncbi.nlm.nih.gov/39265741/
https://pubmed.ncbi.nlm.nih.gov/39265741/
https://pubmed.ncbi.nlm.nih.gov/39265741/
https://www.researchgate.net/publication/343455049_Synergistic_Combination_of_Sodium_Aescinate-Stabilized_Polymer-Free_Twin-Like_Nanoparticles_to_Reverse_Paclitaxel_Resistance
https://pubmed.ncbi.nlm.nih.gov/38324656/
https://pubmed.ncbi.nlm.nih.gov/38324656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8986259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8986259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12052937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12052937/
https://www.semanticscholar.org/paper/Eplerenone-nanoemulsions-for-treatment-of-Part-II%3A-%C3%96zdemir-%C3%87elik/939ffc6f56e6eb8c3926a45d797bf9f17a12faf5
https://www.semanticscholar.org/paper/Eplerenone-nanoemulsions-for-treatment-of-Part-II%3A-%C3%96zdemir-%C3%87elik/939ffc6f56e6eb8c3926a45d797bf9f17a12faf5
https://www.benchchem.com/product/b1168920#saave-dosage-for-animal-models
https://www.benchchem.com/product/b1168920#saave-dosage-for-animal-models
https://www.benchchem.com/product/b1168920#saave-dosage-for-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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